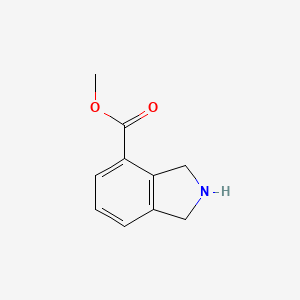
Methyl isoindoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl isoindoline-4-carboxylate is a fused-ring heterocyclic compound. It is a useful synthetic intermediate in the synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid . This compound is used as a reagent in the synthesis of aminoalkylbenzoic acid derivatives for the treatment of various disorders .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis
The molecular formula of Methyl isoindoline-4-carboxylate hydrochloride is C10H12ClNO2 . It has an average mass of 213.661 Da and a monoisotopic mass of 213.055649 Da .Physical And Chemical Properties Analysis
Methyl isoindoline-4-carboxylate hydrochloride is a solid at room temperature . It has a boiling point of 345.6°C at 760 mmHg .Scientific Research Applications
Methyl isoindoline-4-carboxylate: A Comprehensive Analysis of Scientific Research Applications
Drug Development: “Methyl isoindoline-4-carboxylate” has shown potential in drug development, particularly as an inhibitor against influenza A. Compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate, a derivative, exhibited inhibitory activity with an IC 50 value of 7.53 μmol/L and a high selectivity index (SI) value against the CoxB3 virus .
Organic Synthesis: This compound is also utilized in organic synthesis. It serves as a precursor for various indole derivatives, which are prevalent moieties in numerous natural products and pharmaceuticals. The synthesis methods developed for isoindoline derivatives involve domino reactions with donor-acceptor cyclopropanes and primary amines .
Materials Science: In materials science, “Methyl isoindoline-4-carboxylate” is used in the development of photochromic materials. These materials change color when exposed to light, and are useful in various applications such as sunglasses, windshields, and light-sensitive eyeglasses .
Safety and Hazards
Mechanism of Action
Target of Action
These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action of Methyl isoindoline-4-carboxylate is currently unknown due to the lack of research . .
Pharmacokinetics
. The impact of these properties on the bioavailability of Methyl isoindoline-4-carboxylate is currently unknown.
properties
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8/h2-4,11H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKIFEBBHBMCPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)
![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)
![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)



![Tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B1357556.png)





![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)